molecular formula C16H20N2O3S B224472 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Cat. No. B224472
M. Wt: 320.4 g/mol
InChI Key: XNBKECBYOCLCOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EMD 638683, is a chemical compound that belongs to the class of sulfonamides. It has been extensively studied for its potential use in various scientific research applications due to its unique properties.

Mechanism of Action

The mechanism of action of 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 involves the inhibition of specific proteins involved in cell division and proliferation. It has been shown to target the mitotic kinesin Eg5, which is essential for the proper alignment and separation of chromosomes during cell division. By inhibiting Eg5, 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 disrupts the normal cell division process, leading to the death of cancer cells.
Biochemical and Physiological Effects:
4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell death, and the disruption of normal cell division. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 is its specificity for Eg5, which makes it a valuable tool for studying the role of this protein in cell division and proliferation. However, its use in lab experiments is limited by its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683, including the development of more potent and selective inhibitors of Eg5, the investigation of its potential use in combination with other cancer therapies, and the exploration of its neuroprotective effects in human clinical trials. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinamine in the presence of a base. The resulting product is then purified to obtain the final compound.

Scientific Research Applications

4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 638683 has been studied for its potential use in various scientific research applications, including cancer research and neurobiology. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division and proliferation. In neurobiology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

4-ethoxy-2,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

4-ethoxy-2,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H20N2O3S/c1-5-21-14-9-13(4)15(10-12(14)3)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18)

InChI Key

XNBKECBYOCLCOW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C)C

Canonical SMILES

CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC2=C(C=CC=N2)C)C

Origin of Product

United States

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